molecular formula C10H7Cl2N B598387 3,4-Dichloro-7-methylquinoline CAS No. 1204811-72-2

3,4-Dichloro-7-methylquinoline

Cat. No.: B598387
CAS No.: 1204811-72-2
M. Wt: 212.073
InChI Key: NOSWJAGPDCJCCD-UHFFFAOYSA-N
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Description

3,4-Dichloro-7-methylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4 of the quinoline ring and a methyl group at position 7. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity. For example, 4,7-dichloroquinoline is a key intermediate in antimalarial drugs like chloroquine , and methyl-substituted quinolines are utilized as intermediates in specialty chemical synthesis .

Properties

CAS No.

1204811-72-2

Molecular Formula

C10H7Cl2N

Molecular Weight

212.073

IUPAC Name

3,4-dichloro-7-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3

InChI Key

NOSWJAGPDCJCCD-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)Cl

Synonyms

3,4-Dichloro-7-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity: Chlorine at position 4 (as in 4,7-dichloroquinoline) enhances electrophilic substitution reactivity, making it a precursor for antimalarials .
  • Synthesis Routes: 4,7-Dichloroquinoline is synthesized via cyclization of 3-chloroaniline derivatives followed by POCl₃ treatment . 3,7-Dichloro-8-methylquinoline is produced by chlorination of 7-chloro-8-methylquinoline using Cl₂ gas .

Halogen-Substituted Quinolines

Beyond chlorine, other halogens (fluoro, bromo, iodo) and functional groups (nitro, trifluoromethyl) alter electronic properties and bioactivity:

Compound Type Example Key Features Applications
6,7-Dichloroquinoline A.1.4 () Enhanced lipophilicity Drug resistance reversal
7-Fluoroquinoline A.2.2 () Improved metabolic stability Antimicrobial agents
7-Chloro-2-methylquinoline A.3.3 () Methyl group enhances membrane permeability Antiparasitic research

Comparison :

  • Electron-Withdrawing Effects : Chlorine and fluorine increase electron withdrawal, stabilizing intermediates in cross-coupling reactions (e.g., Pd-catalyzed reactions in ).
  • Biological Activity: Dichloro derivatives (e.g., 5,7-dichloroquinoline) show higher antimalarial potency than mono-chloro analogs due to increased binding affinity .

Methoxy- and Hydroxy-Substituted Quinolines

Methoxy and hydroxy groups influence solubility and hydrogen-bonding capacity:

Compound Name Similarity Score Substituent Positions Key Properties
4-Chloro-5,7-dimethoxyquinoline 0.85 () 4-Cl; 5,7-OCH₃ Enhanced solubility in polar solvents
7-Chloro-4-hydroxyquinoline N/A 4-OH; 7-Cl Prone to decarboxylation at high temps

Key Insight: Methoxy groups (e.g., in 4-Chloro-5,7-dimethoxyquinoline) improve aqueous solubility compared to methyl or chloro substituents, making them favorable for drug formulations .

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